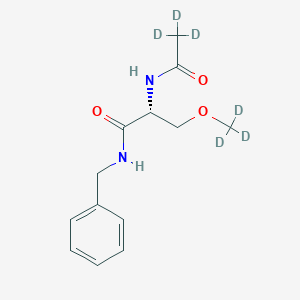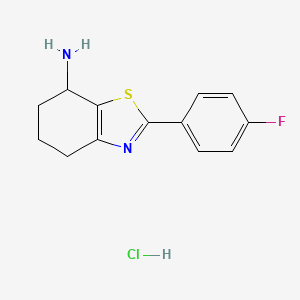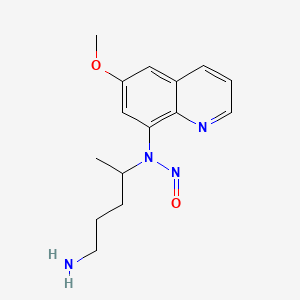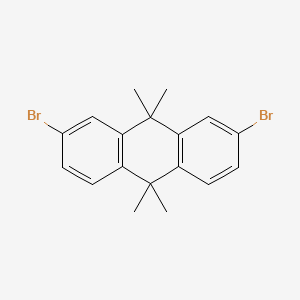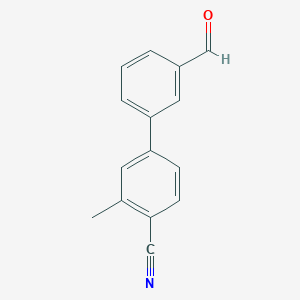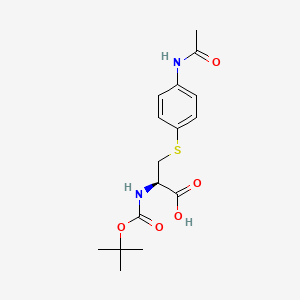
N-Boc Acetaminophen-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc Acetaminophen-cysteine is a compound that combines the properties of acetaminophen and cysteine, with the addition of a tert-butoxycarbonyl (Boc) protecting group. This compound is an intermediate in the synthesis of acetaminophen, which is widely used as an antipyretic, analgesic, and anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Acetaminophen-cysteine typically involves the following steps:
Oxidation of N-Boc-4-aminophenol: The starting material, N-Boc-4-aminophenol, is oxidized to form N-Boc-p-benzoquinone imine.
Reaction with L-cysteine: The N-Boc-p-benzoquinone imine is then reacted with L-cysteine in a phosphate buffer at physiological pH to yield the protected S-(5-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)-L-cysteine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and solid acid catalysts for efficient deprotection steps .
Chemical Reactions Analysis
Types of Reactions
N-Boc Acetaminophen-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert quinone imines back to their original forms.
Substitution: The Boc protecting group can be removed under acidic conditions to yield free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions include:
Deprotected amines: Resulting from Boc deprotection.
Quinone imines: Formed through oxidation reactions.
Scientific Research Applications
N-Boc Acetaminophen-cysteine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of acetaminophen and other related compounds.
Biology: Studied for its effects on cellular oxidative stress and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles in human kidney cells.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-Boc Acetaminophen-cysteine involves its interaction with cellular components to modulate oxidative stress and mitochondrial function. The compound can induce oxidative stress by decreasing glutathione levels and disrupting mitochondrial membrane potential . This leads to cellular damage and impairment, particularly in kidney cells .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen-cysteine: A conjugate of acetaminophen with cysteine, used to study oxidative stress and cellular damage.
N-acetylcysteine: A well-known antioxidant and mucolytic agent used in the treatment of acetaminophen overdose and respiratory conditions.
Uniqueness
N-Boc Acetaminophen-cysteine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C16H22N2O5S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2R)-3-(4-acetamidophenyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-10(19)17-11-5-7-12(8-6-11)24-9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m0/s1 |
InChI Key |
OHKNITOGNKAXCK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
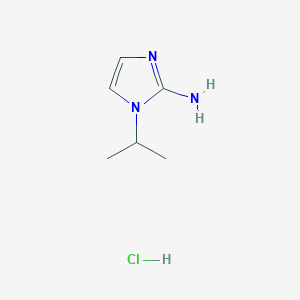
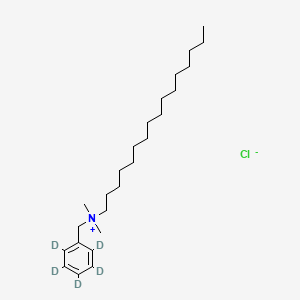
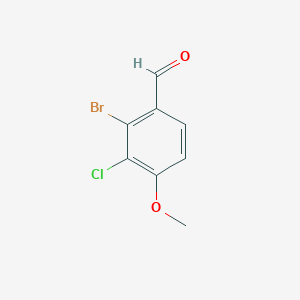
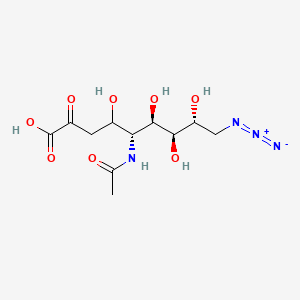
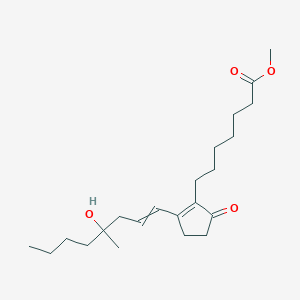
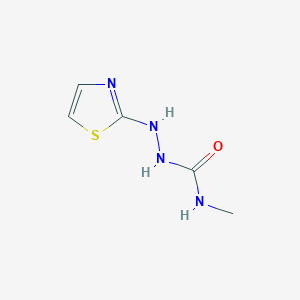
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
